Chemical structure and properties of (6-Bromopyridin-2-yl)methanesulfonamide
Chemical structure and properties of (6-Bromopyridin-2-yl)methanesulfonamide
An In-depth Technical Guide to (6-Bromopyridin-2-yl)methanesulfonamide: Structure, Synthesis, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Introduction: The Strategic Combination of a Privileged Pharmacophore and a Versatile Synthetic Handle
In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount to the efficient exploration of chemical space and the development of novel therapeutic agents. (6-Bromopyridin-2-yl)methanesulfonamide emerges as a compound of significant interest, not from a long history of documented biological activity, but from the rational combination of two powerful moieties: the methanesulfonamide group and a 6-bromopyridine nucleus.
The sulfonamide functional group is a cornerstone of medicinal chemistry, celebrated for its presence in a vast array of FDA-approved drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory molecules.[1][2][3][4] Its unique electronic and steric properties, coupled with its ability to act as a robust hydrogen bond donor and acceptor, make it a "privileged" pharmacophore.[5] Concurrently, the bromopyridine scaffold serves as a highly versatile synthetic platform. The bromine atom is a prime functional group for late-stage diversification via transition metal-catalyzed cross-coupling reactions, enabling the systematic modulation of a molecule's properties to optimize for potency, selectivity, and pharmacokinetic profiles.
This guide provides a comprehensive technical overview of (6-Bromopyridin-2-yl)methanesulfonamide, detailing its chemical structure, physicochemical properties, a robust proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications as a strategic building block for researchers, medicinal chemists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The foundational step in evaluating any compound for drug discovery is a thorough understanding of its structure and inherent physicochemical properties. These parameters govern its solubility, permeability, and potential for interaction with biological targets.
Chemical Structure
The structure of (6-Bromopyridin-2-yl)methanesulfonamide consists of a pyridine ring substituted with a bromine atom at the 6-position and a methanesulfonamide group attached via a methylene linker at the 2-position.
Structure Diagram
Caption: Chemical structure of (6-Bromopyridin-2-yl)methanesulfonamide.
Physicochemical Data
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Formula | C₆H₇BrN₂O₂S | Defines the elemental composition. |
| Molecular Weight | 251.10 g/mol | Falls within the "Rule of 5" guidelines for oral bioavailability. |
| logP | 0.10 | Indicates balanced lipophilicity, suggesting good potential for solubility and permeability.[6] |
| Topological Polar Surface Area (TPSA) | 75.1 Ų | Suggests good potential for cell membrane permeability. |
| Hydrogen Bond Donors | 1 | The N-H group of the sulfonamide is a key interaction point.[6] |
| Hydrogen Bond Acceptors | 4 | The pyridine nitrogen and sulfonamide oxygens can accept hydrogen bonds.[6] |
| pKa (most acidic) | ~9.5 (Sulfonamide N-H) | The sulfonamide proton is weakly acidic, influencing ionization state at physiological pH. |
| pKa (most basic) | ~2.0 (Pyridine N) | The pyridine nitrogen is weakly basic due to the electron-withdrawing effect of the bromine. |
Note: Predicted values are derived from standard computational algorithms (e.g., ChemDraw, DataWarrior) and should be confirmed experimentally.
Proposed Synthesis and Characterization
A robust and scalable synthetic route is essential for any building block intended for medicinal chemistry programs. The most logical and efficient synthesis of (6-Bromopyridin-2-yl)methanesulfonamide proceeds from the commercially available (6-bromopyridin-2-yl)methanol via a two-step sequence involving the formation of the key amine intermediate.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for (6-Bromopyridin-2-yl)methanesulfonamide.
Detailed Experimental Protocol
This protocol describes a reliable method for the synthesis, purification, and characterization of the title compound.
Step 1: Synthesis of (6-Bromopyridin-2-yl)methanamine
Causality: This intermediate is the critical nucleophile for the final sulfonamide formation. The conversion from the corresponding alcohol is a standard transformation. While multiple routes exist (e.g., via Mitsunobu reaction or conversion to a halide), the following two-step, one-pot procedure via an azide intermediate is often clean and high-yielding.
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Activation of the Alcohol : To a stirred solution of (6-bromopyridin-2-yl)methanol (1.0 eq)[7][8] in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (TEA, 1.5 eq). Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, ensuring the temperature remains below 5 °C. Stir the reaction at 0 °C for 1 hour. This in-situ formation of the mesylate creates a good leaving group for the subsequent nucleophilic substitution.
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Azide Displacement : To the reaction mixture, add sodium azide (NaN₃, 2.0 eq) followed by a small amount of N,N-dimethylformamide (DMF, ~10% of total volume) to aid solubility. Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by Thin Layer Chromatography (TLC). The azide ion displaces the mesylate to form the organic azide.
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Reduction to the Amine : Once the starting material is consumed, cool the reaction to 0 °C. Slowly add triphenylphosphine (PPh₃, 1.5 eq) followed by the dropwise addition of water (5.0 eq). Stir vigorously and allow the reaction to warm to room temperature for 4-6 hours. This is a Staudinger reduction, a mild and effective method for converting azides to primary amines.
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Work-up and Isolation : Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, eluting with a gradient of DCM/Methanol) to yield (6-bromopyridin-2-yl)methanamine as the pure product.[9][10][11]
Step 2: Synthesis of (6-Bromopyridin-2-yl)methanesulfonamide
Causality: This is a classic nucleophilic acyl substitution reaction at the sulfur center of the sulfonyl chloride. The base is crucial to neutralize the HCl byproduct generated during the reaction.
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Reaction Setup : Dissolve (6-bromopyridin-2-yl)methanamine (1.0 eq) in anhydrous DCM (0.2 M) and add pyridine (2.0 eq) as both a solvent and a base. Cool the solution to 0 °C in an ice bath.
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Sulfonylation : Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. A precipitate of pyridinium hydrochloride will form. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting amine.
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Work-up and Purification : Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Final Product Isolation : The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography (silica gel) to afford (6-Bromopyridin-2-yl)methanesulfonamide as a solid.
Characterization
The identity and purity of the final compound must be confirmed using standard analytical techniques.
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¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons (typically in the δ 7.0-8.0 ppm region), a singlet for the methylene linker (CH₂), and a singlet for the methyl group of the sulfonamide (CH₃). The NH proton will appear as a broad singlet.
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¹³C NMR : The carbon NMR will show six distinct signals corresponding to the five carbons of the bromopyridine ring and the methylene carbon, plus the methyl carbon of the sulfonamide.
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Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry should show a prominent ion corresponding to the protonated molecule [M+H]⁺. The isotopic pattern characteristic of a single bromine atom (two peaks of nearly equal intensity separated by 2 m/z units) will be a definitive feature.
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Purity (HPLC) : The purity of the final compound should be assessed by High-Performance Liquid Chromatography, ideally demonstrating >95% purity for use in biological assays.
Role and Applications in Drug Discovery
(6-Bromopyridin-2-yl)methanesulfonamide is best viewed as a strategic fragment or building block. Its value lies in the synergistic combination of its two key components, which allows for a logical and efficient drug discovery workflow.
The "Structure-Diversification" Logic
This molecule embodies a powerful principle in medicinal chemistry: the incorporation of a "warhead" (a group likely to interact with a biological target) and a "handle" (a site for chemical modification) into a single, compact scaffold.
Drug Discovery Workflow Logic
Caption: Logic flow for utilizing the core scaffold in drug discovery.
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The Methanesulfonamide Moiety (The Pharmacophore) : This group is a bioisostere for carboxylic acids and other functionalities. It is sterically compact and its N-H and oxygen atoms provide defined vectors for hydrogen bonding, which is critical for anchoring a molecule within a protein's binding site. Its inclusion establishes a primary point of interaction for biological screening.[1][4]
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The 6-Bromopyridine Moiety (The Synthetic Handle) : The true power of this building block lies in the bromine substituent. It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, such as:
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Suzuki Coupling : To introduce aryl or heteroaryl groups.
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Sonogashira Coupling : To introduce alkynes.
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Buchwald-Hartwig Amination : To introduce primary or secondary amines.
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Stille Coupling : To introduce organostannanes.
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This synthetic versatility allows a research team to take a "hit" from an initial screen and rapidly generate a library of analogues. By systematically varying the substituent at the 6-position, chemists can probe the steric and electronic requirements of the target's binding pocket, leading to significant improvements in potency and selectivity. This process is fundamental to establishing a Structure-Activity Relationship (SAR) and driving a hit-to-lead campaign.[12]
Conclusion
(6-Bromopyridin-2-yl)methanesulfonamide is a thoughtfully designed chemical entity that serves as a valuable asset for medicinal chemistry and drug discovery programs. While not an active pharmaceutical ingredient in itself, its intelligent design—marrying the proven pharmacophoric features of the sulfonamide group with the synthetic versatility of a bromopyridine handle—makes it an exemplary building block. It provides researchers with a direct and efficient tool to construct compound libraries for SAR exploration, ultimately accelerating the journey from an initial biological hit to a viable lead candidate. The straightforward and robust synthetic accessibility of this compound further enhances its utility, making it a practical and powerful component in the modern chemist's toolbox.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.
-
Synthesis of (Indol-3-yl)methanesulfonamide and its 5-Methoxy Derivative. (n.d.). Arkivoc. Available from: [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). In Wikipedia. Available from: [Link]
-
Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. (2023). Bioorganic Chemistry, 140, 106787. Available from: [Link]
- Method of preparing methane sulfonamide and its derivatives. (1971). Google Patents. (US3574740A).
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Environmental Science and Pollution Research. Available from: [Link]
-
Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. Available from: [Link]
-
(6-Bromopyridin-2-yl)methanol. (n.d.). PubChem. Available from: [Link]
-
Crystal structure of {N-[(6-bromopyridin-2-yl)(phenyl)methylidene]-2,6-diisopropylaniline}dichloridozinc(II) dichloromethane hemisolvate. (n.d.). National Institutes of Health. Available from: [Link]
-
(6-BROMOPYRIDIN-2-YL)METHANOL. (n.d.). Matrix Fine Chemicals. Available from: [Link]
-
(6-Bromopyridin-2-yl)methanamine. (n.d.). Chemsrc. Available from: [Link]
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). MDPI. Available from: [Link]
-
Mild and General Method for the Synthesis of Sulfonamides. (n.d.). ResearchGate. Available from: [Link]
-
Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. (2019). PubMed Central. Available from: [Link]
-
1-(6-bromopyridin-2-yl)methanamine. (2024). ChemBK. Available from: [Link]
-
Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery. (2022). PubMed Central. Available from: [Link]
Sources
- 1. ajchem-b.com [ajchem-b.com]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfondiimidamides unlocked as new S(VI) hubs for synthesis and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3 [matrix-fine-chemicals.com]
- 9. (6-Bromopyridin-2-yl)methanamine | 188637-63-0 [sigmaaldrich.com]
- 10. 188637-63-0|(6-Bromopyridin-2-yl)methanamine|BLD Pharm [bldpharm.com]
- 11. (6-Bromopyridin-2-yl)methanamine | CAS#:188637-63-0 | Chemsrc [chemsrc.com]
- 12. mdpi.com [mdpi.com]
